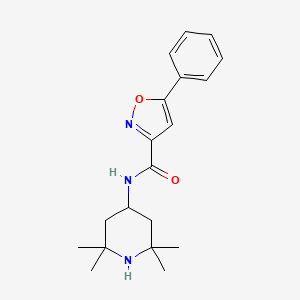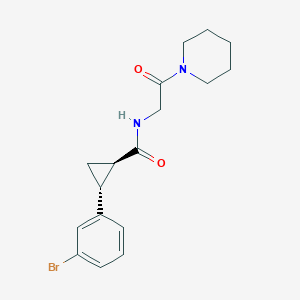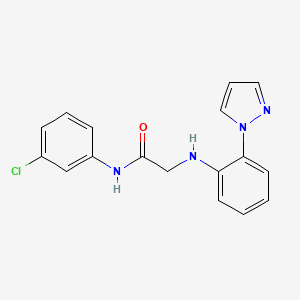
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl group attached to an oxazole ring, which is further connected to a tetramethylpiperidinyl moiety. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing an amino group and a carboxylic acid derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product. The raw materials are carefully selected to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the oxazole ring and the phenyl group allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various applications, depending on their chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which 5-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and the oxazole ring may bind to receptors or enzymes, leading to biological responses. The tetramethylpiperidinyl moiety enhances the compound's stability and bioavailability, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent.
2-Azaadamantane N-Oxyl (AZADO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another nitroxyl radical with unique reactivity properties.
Uniqueness: 5-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide stands out due to its complex structure and multifaceted reactivity. Unlike simpler nitroxyl radicals, this compound offers a broader range of applications and potential biological activities.
Properties
IUPAC Name |
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2)11-14(12-19(3,4)22-18)20-17(23)15-10-16(24-21-15)13-8-6-5-7-9-13/h5-10,14,22H,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLLDPCCEVXSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
